(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid
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Overview
Description
(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a bromophenyl group attached to the pentanoic acid chain. This compound is commonly used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Bromination: The phenyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling Reaction: The protected amino acid is then coupled with the brominated phenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromophenyl group.
Deprotection: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Deprotection: Piperidine in DMF.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the bromophenyl group.
Reduction: Reduced derivatives of the bromophenyl group.
Deprotection: The free amino acid without the Fmoc group.
Scientific Research Applications
(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: Investigated for its potential use in drug design and development.
Material Science: Utilized in the synthesis of functionalized materials for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The bromophenyl group can participate in various chemical reactions, allowing for further functionalization of the peptide.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Fmoc-amino)-4-(4-bromophenyl)butanoic acid
- ®-3-(Fmoc-amino)-4-(4-bromophenyl)butanoic acid
Uniqueness
(S)-2-(Fmoc-amino)-5-(4-bromophenyl)pentanoic acid is unique due to its specific structural configuration, which provides distinct reactivity and functionalization options compared to similar compounds. Its longer pentanoic acid chain and specific stereochemistry make it suitable for specialized applications in peptide synthesis and bioconjugation.
Properties
IUPAC Name |
(2S)-5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRIABAODTZVOH-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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